molecular formula C12H12O2 B1301862 2-Methoxy-1-naphthalenemethanol CAS No. 40696-22-8

2-Methoxy-1-naphthalenemethanol

Cat. No.: B1301862
CAS No.: 40696-22-8
M. Wt: 188.22 g/mol
InChI Key: VBHARLNUEDIKQD-UHFFFAOYSA-N
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Description

2-Methoxy-1-naphthalenemethanol, also known as 1-(Hydroxymethyl)-2-methoxynaphthalene, is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the second position and a hydroxymethyl group at the first position on the naphthalene ring. This compound is typically found as a white to light yellow crystalline powder and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-naphthalenemethanol can be achieved through several methods. One common approach involves the methylation of 1-naphthalenemethanol using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group is introduced at the second position of the naphthalene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and distillation to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-naphthalenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 2-methoxy-1-naphthaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-methoxy-1-naphthalenemethane using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed:

Scientific Research Applications

2-Methoxy-1-naphthalenemethanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-naphthalenemethanol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

  • 1-Naphthalenemethanol
  • 2-Methoxynaphthalene
  • 1-Methoxy-2-naphthalenemethanol

Comparison: 2-Methoxy-1-naphthalenemethanol is unique due to the presence of both a methoxy and a hydroxymethyl group on the naphthalene ring This combination of functional groups imparts distinct chemical and biological properties compared to similar compoundsSimilarly, 2-Methoxynaphthalene does not have the hydroxymethyl group, limiting its use in certain chemical reactions and biological studies .

Properties

IUPAC Name

(2-methoxynaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHARLNUEDIKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369957
Record name 2-Methoxy-1-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40696-22-8
Record name 2-Methoxy-1-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Hydroxymethyl)-2-methoxynaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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